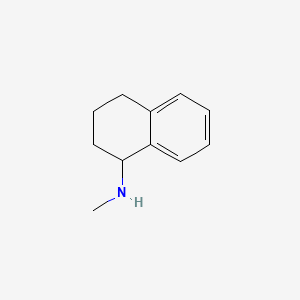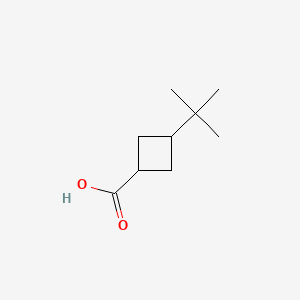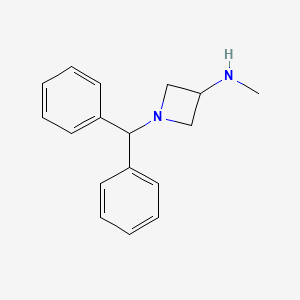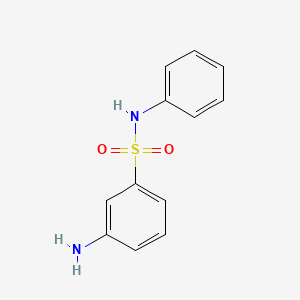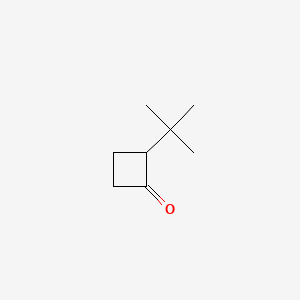
2-Tert-butylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclobutan-1-one is a research chemical primarily used to study the regioselectivity and carbonyl reactivity of nucleophilic substitution reactions. This compound is synthesized by the reaction of benzannulation with cyclobutanone and stabilizes reactive carbonyl groups, making it valuable for mechanistic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butylcyclobutan-1-one is synthesized through the reaction of benzannulation with cyclobutanone. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles as laboratory synthesis, with scaling up of reaction conditions and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylcyclobutan-1-one undergoes various types of reactions, including:
Nucleophilic Substitution: This compound is used to study the regioselectivity and carbonyl reactivity in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine may yield an amide derivative .
Scientific Research Applications
2-Tert-butylcyclobutan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-tert-butylcyclobutan-1-one exerts its effects involves the stabilization of reactive carbonyl groups through intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group on C2 . This stabilization is crucial for its role in nucleophilic substitution reactions and other chemical processes .
Comparison with Similar Compounds
Cyclobutanone: A simpler analog without the tert-butyl group.
2-tert-Butylcyclopentanone: A similar compound with a five-membered ring instead of a four-membered ring.
Uniqueness: 2-Tert-butylcyclobutan-1-one is unique due to its specific structure, which includes a tert-butyl group attached to a cyclobutanone ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific mechanistic studies and synthetic applications .
Properties
IUPAC Name |
2-tert-butylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZGIAAMVLZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963438 |
Source


|
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-31-1 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
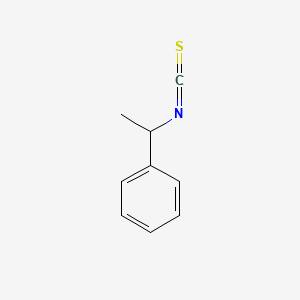
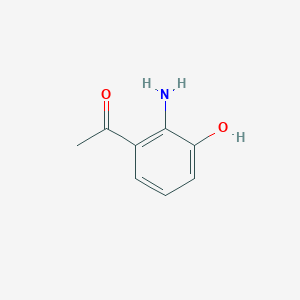
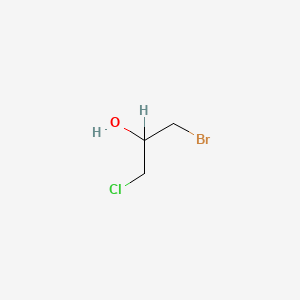
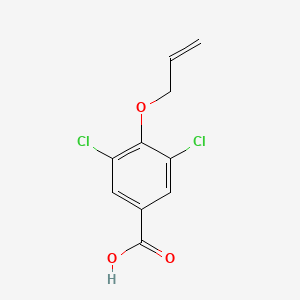

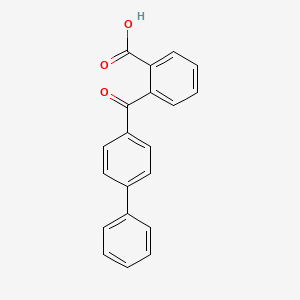
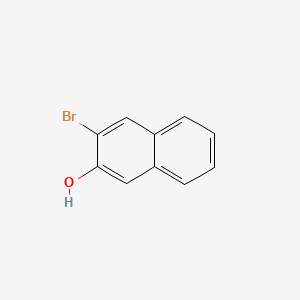
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)

